![molecular formula C18H27NO4 B11099673 4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099673.png)
4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate
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Overview
Description
4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE is an organic compound with the molecular formula C28H38O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its white to almost white crystalline appearance and is soluble in organic solvents such as ethanol and dimethylformamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE typically involves multiple steps. One common method includes the esterification of 4-(4’-hexyloxy)benzoic acid with ®-2-octanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through crystallization and filtration techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4’-hexyloxy)benzoic acid
- ®-2-octanol
- 4-(4-hexyloxybenzoyloxy)benzoic acid
Uniqueness
4-({[(1-METHYLHEPTYL)OXY]CARBONYL}AMINO)PHENYL PROPIONATE stands out due to its unique ester linkage and the presence of a methylheptyl group. These structural features confer distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[4-(octan-2-yloxycarbonylamino)phenyl] propanoate |
InChI |
InChI=1S/C18H27NO4/c1-4-6-7-8-9-14(3)22-18(21)19-15-10-12-16(13-11-15)23-17(20)5-2/h10-14H,4-9H2,1-3H3,(H,19,21) |
InChI Key |
KIQCQMMDIWHHET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)NC1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
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